molecular formula C24H29N5O3 B11262348 1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11262348
M. Wt: 435.5 g/mol
InChI Key: GKAZDAFBRKDPCV-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a triazoloazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic synthesis. The process may start with the preparation of the triazoloazepine core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to control reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the triazoloazepine ring.

    Reduction: Reduction reactions could target the aromatic rings or the urea linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the triazoloazepine structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as enzyme inhibitors or receptor modulators.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazoloazepine structure could play a key role in these interactions, potentially affecting signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-phenylurea: Lacks the triazoloazepine structure.

    1-(4-Methylphenyl)-3-(3,4-dimethoxyphenyl)urea: Similar but without the triazoloazepine ring.

    3-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)urea: Similar but with different substituents on the aromatic rings.

Uniqueness

The presence of the triazoloazepine ring in 3-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C24H29N5O3/c1-17-8-10-18(11-9-17)25-24(30)29(19-12-13-20(31-2)21(15-19)32-3)16-23-27-26-22-7-5-4-6-14-28(22)23/h8-13,15H,4-7,14,16H2,1-3H3,(H,25,30)

InChI Key

GKAZDAFBRKDPCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC2=NN=C3N2CCCCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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